molecular formula C7H7N3OS B14348812 6-Methyl-3-(prop-2-yn-1-ylsulfanyl)-1,2,4-triazin-5-ol CAS No. 90997-76-5

6-Methyl-3-(prop-2-yn-1-ylsulfanyl)-1,2,4-triazin-5-ol

Katalognummer: B14348812
CAS-Nummer: 90997-76-5
Molekulargewicht: 181.22 g/mol
InChI-Schlüssel: KKHYOWIIAJJLAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Propynylthio)-6-methyl-1,2,4-triazine-5(2H)-one: is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Propynylthio)-6-methyl-1,2,4-triazine-5(2H)-one typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as amidines and nitriles, under acidic or basic conditions.

    Introduction of the Propynylthio Group: The propynylthio group can be introduced via nucleophilic substitution reactions. For example, a thiol group can react with a propargyl halide to form the propynylthio group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Propynylthio)-6-methyl-1,2,4-triazine-5(2H)-one: can undergo various chemical reactions, including:

    Oxidation: The propynylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propynylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazines.

    Substitution: Various substituted triazines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(2-Propynylthio)-6-methyl-1,2,4-triazine-5(2H)-one: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(2-Propynylthio)-6-methyl-1,2,4-triazine-5(2H)-one involves its interaction with specific molecular targets. The propynylthio group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The triazine ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

3-(2-Propynylthio)-6-methyl-1,2,4-triazine-5(2H)-one: can be compared with other triazine derivatives, such as:

    2,4,6-Trichloro-1,3,5-triazine: Known for its use in the synthesis of herbicides.

    2,4-Diamino-6-chloro-1,3,5-triazine: Used in the production of pharmaceuticals.

    2,4,6-Triamino-1,3,5-triazine:

The uniqueness of 3-(2-Propynylthio)-6-methyl-1,2,4-triazine-5(2H)-one

Eigenschaften

CAS-Nummer

90997-76-5

Molekularformel

C7H7N3OS

Molekulargewicht

181.22 g/mol

IUPAC-Name

6-methyl-3-prop-2-ynylsulfanyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C7H7N3OS/c1-3-4-12-7-8-6(11)5(2)9-10-7/h1H,4H2,2H3,(H,8,10,11)

InChI-Schlüssel

KKHYOWIIAJJLAD-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN=C(NC1=O)SCC#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.